![molecular formula C17H20FN5O2 B5679542 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679542.png)
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the spirocyclic family of compounds, which are known for their unique structural properties and diverse biological activities.
Mecanismo De Acción
The mechanism of action of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane is complex and involves multiple pathways in the human body. This compound has been shown to interact with specific receptors and enzymes, leading to changes in cellular signaling and gene expression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane are diverse and depend on the specific target of the compound. This compound has been shown to modulate the activity of enzymes involved in cellular metabolism, as well as receptors involved in neurotransmission and inflammation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane in lab experiments include its high potency and specificity for certain targets, as well as its ability to modulate multiple pathways in the human body. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized expertise in organic chemistry.
Direcciones Futuras
There are numerous future directions for research on 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane. Some potential areas of focus include further elucidation of the compound's mechanism of action, identification of new targets for the compound, and optimization of the synthesis method to improve yields and purity. Additionally, this compound may have potential applications in the development of new therapeutics for various diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available, and the reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
The potential applications of 7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane in scientific research are numerous. This compound has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the human body. Additionally, this compound has shown promise as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-4-2-13(3-5-14)16-19-21-23(20-16)10-15(24)22-8-1-6-17(11-22)7-9-25-12-17/h2-5H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNIPAANQDRTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)CN3N=C(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5679467.png)
![N-benzyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5679475.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)

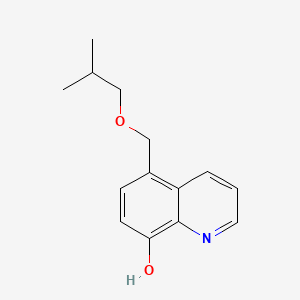
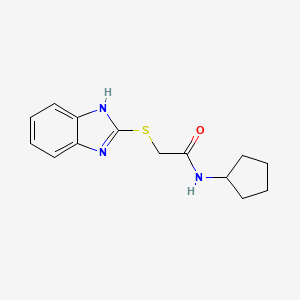
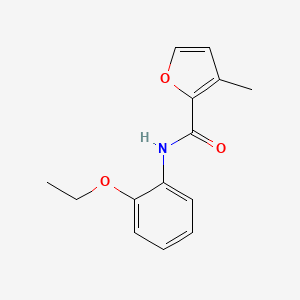
![1-methyl-8-[(4-methylpyridin-3-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5679519.png)
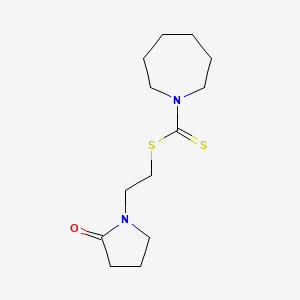
![2-(3-phenylpropyl)-8-[3-(1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679549.png)
![ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5679551.png)
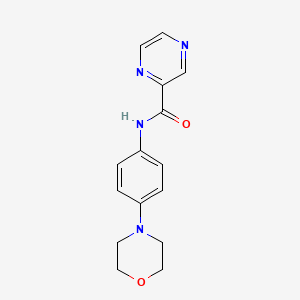
![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5679568.png)